Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate

Description

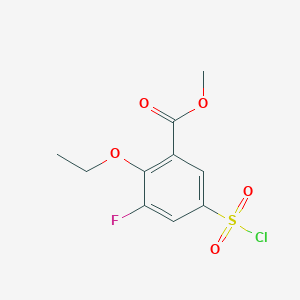

Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate is a substituted benzoate ester characterized by a chlorosulfonyl (-SO₂Cl) group at the 5-position, an ethoxy (-OCH₂CH₃) group at the 2-position, and a fluorine atom at the 3-position of the benzene ring. The chlorosulfonyl group is highly reactive, enabling applications in agrochemical and pharmaceutical synthesis, particularly as a sulfonating intermediate.

Properties

Molecular Formula |

C10H10ClFO5S |

|---|---|

Molecular Weight |

296.70 g/mol |

IUPAC Name |

methyl 5-chlorosulfonyl-2-ethoxy-3-fluorobenzoate |

InChI |

InChI=1S/C10H10ClFO5S/c1-3-17-9-7(10(13)16-2)4-6(5-8(9)12)18(11,14)15/h4-5H,3H2,1-2H3 |

InChI Key |

APEMPGAGKRRHSD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate typically involves the chlorosulfonation of a suitable benzoate precursor. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as the chlorosulfonating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonates.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols or thiols.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of polymers and other advanced materials.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The ethoxy and fluorine substituents may also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate:

Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate (CAS 200575-17-3)

- Molecular Formula : C₁₀H₁₁ClO₅S

- Key Differences : Lacks the 3-fluoro substituent.

- Implications: The absence of fluorine reduces electronegativity and may decrease metabolic resistance in biological systems. This compound is listed as a reagent for synthetic applications, with pricing and availability data noted in commercial catalogs .

Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate

- Molecular Formula : C₇H₇ClO₄S₂

- Key Differences : Substituted thiophene ring (instead of benzene) with a methyl group at the 4-position.

- Implications : The thiophene core alters electronic properties and reactivity. This compound is used in organic synthesis, with a molecular weight of 254.71 and a melting point of 40–41°C .

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

- General Structure : Benzene or heterocyclic core with sulfonylurea linkages and triazine substituents.

- Key Differences: Complex triazine-amine-sulfonyl motifs (e.g., Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) .

- Implications : These compounds are designed for herbicidal activity, targeting acetolactate synthase (ALS) enzymes. The target compound’s chlorosulfonyl group may serve as a precursor for similar agrochemicals.

5-(Chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate

- Molecular Formula: C₇H₈ClNO₄S

- Key Differences : Pyrrole ring instead of benzene, with a methyl group at the 1-position.

- This compound is noted for its 95% purity and applications in intermediate synthesis .

Data Table: Structural and Functional Comparison

Key Research Findings

- Reactivity : The chlorosulfonyl group in all compared compounds is a critical reactive site, enabling nucleophilic substitution (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters .

- Fluorine Effects: The 3-fluoro substituent in the target compound likely enhances lipid solubility and resistance to oxidative degradation compared to non-fluorinated analogs, a feature critical in agrochemical design .

- Synthetic Utility : Thiophene and pyrrole derivatives (e.g., ) demonstrate the versatility of chlorosulfonyl-bearing heterocycles in medicinal and materials chemistry.

Biological Activity

Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing from various studies and research findings.

This compound is synthesized through a multi-step process involving the introduction of a chlorosulfonyl group to a benzoate derivative. The compound's structure features a fluorine atom and an ethoxy group, which are critical for its biological activity.

2. Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including anti-inflammatory and antimicrobial properties.

2.1 Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, it was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results indicated that treatment with the compound reduced NO secretion significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .

| Treatment | NO Secretion (%) |

|---|---|

| Control | 68.32 ± 2.69 |

| This compound | 49.19 ± 1.50 |

2.2 Antimicrobial Activity

The compound has also shown promise against various microbial strains. For example, studies on similar sulfone-containing compounds have reported varying degrees of antibacterial activity, with some derivatives demonstrating effective inhibition against Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound's ability to inhibit NO production indicates a broader impact on inflammatory cytokine pathways, which are crucial in the pathogenesis of various inflammatory diseases.

- Antimicrobial Mechanisms : Although specific mechanisms for this compound have not been fully elucidated, similar compounds often disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial growth.

4. Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds that share structural features with this compound:

- A study on related sulfone compounds reported IC50 values indicating effective inhibition against specific bacterial strains . These findings suggest that modifications to the sulfone group can enhance antimicrobial activity.

- Research into anti-inflammatory agents has highlighted the importance of structural modifications in enhancing efficacy against LPS-induced inflammation .

5. Conclusion and Future Directions

This compound presents a promising avenue for further research due to its potential anti-inflammatory and antimicrobial properties. Future studies should aim to:

- Elucidate the precise mechanisms by which this compound exerts its biological effects.

- Conduct in vivo studies to assess the therapeutic potential and safety profiles.

- Explore structural modifications that could enhance its efficacy and reduce toxicity.

By continuing to investigate this compound's biological activities, researchers can better understand its potential applications in pharmacology and therapeutic interventions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.